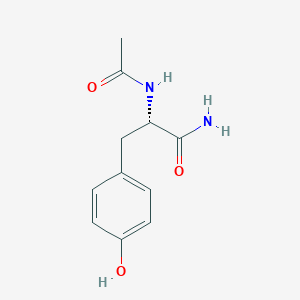

N-Acetil-L-tirosina amida

Descripción general

Descripción

L-tyrosine analog. Shows specific absorption and emission spectra distinct from L-tyrosine. Stimulates L-Tyr transport mainly by the ASC system.

Aplicaciones Científicas De Investigación

Biomanufactura de proteínas terapéuticas y anticuerpos

La N-Acetil-L-tirosina amida se utiliza en la biomanufactura comercial de proteínas terapéuticas y anticuerpos monoclonales . Sirve como un componente del medio de cultivo celular, contribuyendo a la producción de catecolaminas que son vitales para el crecimiento celular y la síntesis de proteínas.

Producción de catecolaminas

Este compuesto juega un papel en la producción de catecolaminas, que son neurotransmisores esenciales involucrados en varios procesos fisiológicos. Catecolaminas como la dopamina y la norepinefrina son cruciales para la función cerebral, y AC-TYR-NH2 es un precursor en su biosíntesis .

Efectos neuroprotectores

La investigación ha indicado que los derivados de la this compound tienen efectos neuroprotectores. Por ejemplo, se ha demostrado que ciertos derivados protegen contra las células de cáncer de mama humano cultivadas y exhiben efectos antiproliferativos .

Espectroscopia UV-Vis en estudios de proteínas

La AC-TYR-NH2 y los compuestos relacionados se utilizan en estudios de espectroscopia UV-Vis para analizar las estructuras de las proteínas. Esta aplicación es significativa para comprender los cambios conformacionales y la dinámica de las proteínas .

Investigación sobre biosíntesis y metabolismo

El compuesto es objeto de estudio en la biosíntesis y el metabolismo de los aminoácidos aromáticos N-acilados. Comprender su papel en estos procesos puede brindar información sobre las vías metabólicas de los lípidos relacionados y su importancia biológica .

Mejorar el rendimiento cognitivo

La this compound se investiga por su potencial para mitigar los decrementos en el rendimiento cognitivo inducidos por el estrés. Se cree que ayuda a aliviar los decrementos de rendimiento en condiciones de alto estrés físico o psicológico .

Mecanismo De Acción

Target of Action

N-Acetyl-L-tyrosinamide, also known as AC-TYR-NH2, is an analogue of L-tyrosine . It is a substrate for enzymes such as Chymotrypsin, Carboxypeptidase Y, and Chymotrypsin-like Proteases .

Mode of Action

The compound’s interaction with these enzymes could lead to changes in their function, potentially affecting various biochemical processes .

Biochemical Pathways

For instance, Chymotrypsin is involved in the breakdown of proteins in the digestive system, so AC-TYR-NH2 could potentially influence this process .

Pharmacokinetics

A study on the permeability coefficients of small aromatic peptides, including ac-tyr-nh2, through a lipid bilayer suggests that it has a permeation coefficient of 051 × 10^-4 cm s^-1 . This indicates that the compound may have good bioavailability.

Result of Action

Given its role as a substrate for certain enzymes, it is likely that it influences the function of these enzymes and the biochemical processes they are involved in .

Action Environment

The action, efficacy, and stability of AC-TYR-NH2 can be influenced by various environmental factors. For instance, its stability and activity could be affected by factors such as temperature and pH. Moreover, its interaction with its target enzymes could be influenced by the presence of other molecules in the environment .

Propiedades

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNKBEQRBIJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344321, DTXSID60876445 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-93-4, 1948-71-6 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

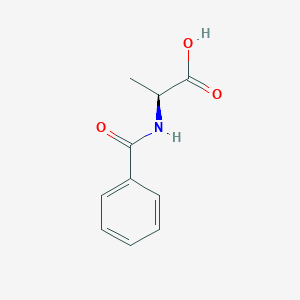

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

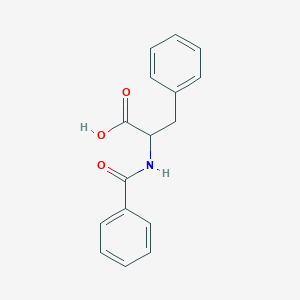

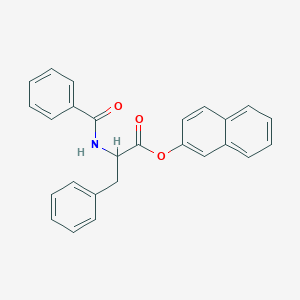

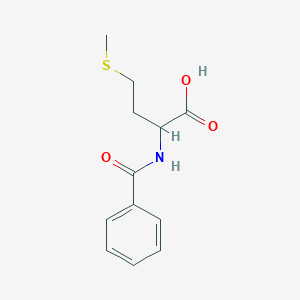

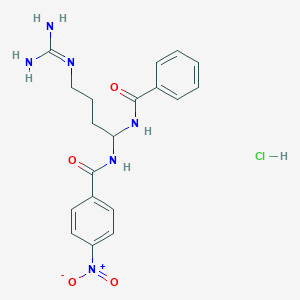

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Acetyl-L-tyrosinamide?

A1: The molecular formula of N-Acetyl-L-tyrosinamide is C11H14N2O3, and its molecular weight is 222.24 g/mol.

Q2: What are the key spectroscopic characteristics of NAYA?

A2: NAYA exhibits characteristic absorption and fluorescence properties. Its fluorescence is primarily attributed to the tyrosine moiety. [, , , ] The UV absorption spectrum is sensitive to hydrogen bonding and solvent polarity. [] Researchers have utilized techniques like fluorescence polarization decay, thermal perturbation spectrophotometry, and Raman spectroscopy to study its conformational dynamics and environmental sensitivity. [, , ]

Q3: How does NAYA behave under various solvent conditions?

A3: Studies have investigated the behavior of NAYA in various solvents. For example, its absorption and fluorescence properties were examined in the presence of amide-like ligands, mimicking the protein backbone, in different solvents. [] These studies provide insights into how the microenvironment can influence the spectral properties of NAYA, which can be extrapolated to understand tyrosine behavior within proteins.

Q4: Does NAYA possess any inherent catalytic activity?

A4: NAYA itself is not known to exhibit catalytic activity. It serves primarily as a model substrate or ligand in studies focusing on enzyme activity, protein structure, and peptide interactions. [, , , ] For instance, it has been used in research on enzyme-substrate interactions with α-chymotrypsin. []

Q5: How has computational chemistry been applied in studying NAYA?

A5: Computational methods, including molecular dynamics simulations and free-energy calculations, have been used to investigate the permeation of NAYA through lipid bilayers. [] These studies provide valuable insights into the factors influencing membrane permeability, which is crucial for understanding drug delivery and pharmacokinetic properties.

Q6: Can NAYA elicit an immune response?

A8: Research indicates that guinea pigs injected with a p-azobenzenearsonate derivative of NAYA exhibited delayed-type hypersensitivity, suggesting potential immunogenicity. [] This highlights the importance of considering potential immune responses when using NAYA or its derivatives in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.